molecular formula C23H20ClNO B2824729 [4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone CAS No. 343374-84-5

[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone

Cat. No. B2824729
CAS RN: 343374-84-5
M. Wt: 361.87
InChI Key: IKZMLJRPGOEGAR-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), phenyl groups (aromatic rings), and a methanone group (a carbonyl group attached to a methyl group). It also appears to have a chlorophenyl group, which is a phenyl group with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without more specific information on this compound, I can’t provide details on its physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, including compounds structurally similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, using microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, revealing some with potent antibacterial activity and promising drug score profiles (Ravula et al., 2016).

Methodological Development in Synthesis

Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for a structurally related compound, emphasizing the economical and high-yield aspects of this method in producing pyrrole derivatives (Kaur & Kumar, 2018).

Structural and Spectroscopic Analysis

Sivakumar et al. (2021) conducted a detailed study on the molecular structure, spectroscopic characteristics, and quantum chemical properties of a related compound. They also evaluated its antimicrobial activity, demonstrating antibacterial and antifungal effects, and performed molecular docking simulations (Sivakumar et al., 2021).

Isomorphous Structures and Exchange Rules

Research by Swamy et al. (2013) on isomorphous structures similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone provided insights into the chlorine-methyl exchange rule and the structural description of such compounds, despite challenges posed by disorder in crystal structures (Swamy et al., 2013).

Chiral Intermediate Production

Ni et al. (2012) reported the production of a chiral intermediate of the anti-allergic drug Betahistine using a related compound. This study highlights the biotransformation reaction catalyzed by microbial cells in an aqueous two-phase system, emphasizing the improved substrate tolerance and biocompatibility (Ni et al., 2012).

Cytotoxicity and Anticancer Potential

A study by Magalhães et al. (2013) on a phenstatin family compound, structurally similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, revealed its potent cytotoxicity in tumor cell lines and mechanisms of inducing cell death, thus exhibiting promising anticancer therapeutic potential (Magalhães et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Some general precautions when handling complex organic compounds might include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could include further studies to better understand its properties, development of synthesis methods, exploration of potential uses, and more .

properties

IUPAC Name

[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO/c24-19-13-11-17(12-14-19)21-15-25(20-9-5-2-6-10-20)16-22(21)23(26)18-7-3-1-4-8-18/h1-14,21-22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZMLJRPGOEGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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